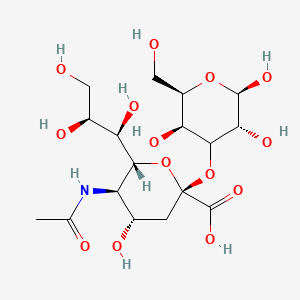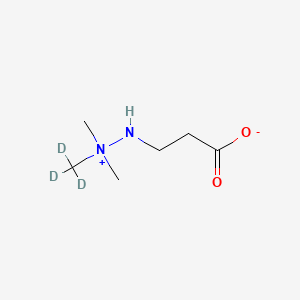
2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is an organic compound with a complex structure that includes benzylamine, chloro, and methylsulfinyl functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 4-methylsulfinylbenzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, dichloromethane, various nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(Benzylamino)-4-chloro-5-methylsulfonylbenzoic acid.
Reduction: Formation of 2-(Benzylamino)-4-hydro-5-methylsulfinylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methylsulfinyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simpler compound with a similar benzylamine structure but lacking the chloro and methylsulfinyl groups.
Benzoic Acid Derivatives: Compounds like 4-chlorobenzoic acid and 4-methylsulfinylbenzoic acid share structural similarities but differ in functional groups.
Uniqueness
2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylamine, chloro, and methylsulfinyl groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C15H14ClNO3S |
|---|---|
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-(benzylamino)-4-chloro-5-methylsulfinylbenzoic acid |
InChI |
InChI=1S/C15H14ClNO3S/c1-21(20)14-7-11(15(18)19)13(8-12(14)16)17-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
BWELYNKFVXPZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)


![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)





